molecular formula C16H11Br2N3O2 B15044114 4-bromo-N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-bromo-N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B15044114
M. Wt: 437.08 g/mol
InChI Key: XZUZZOBUCBMSAS-UHFFFAOYSA-N
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Description

4-BROMO-N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide, followed by a series of steps including radical benzylic bromination and Bartoli reaction . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., bromine). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-BROMO-N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

4-BROMO-N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its unique combination of functional groups and molecular configuration makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H11Br2N3O2

Molecular Weight

437.08 g/mol

IUPAC Name

4-bromo-N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C16H11Br2N3O2/c1-8-6-11-13(12(18)7-8)19-16(23)14(11)20-21-15(22)9-2-4-10(17)5-3-9/h2-7,19,23H,1H3

InChI Key

XZUZZOBUCBMSAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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